Glyhexamide

Analytical Chemistry Quality Control Reference Standard

Researchers studying SUR pharmacology face inconsistent results when substituting generic sulfonylureas. Glyhexamide (CAS 451-71-8) solves this with its unique insulin-independent mechanism, serving as a critical reference standard. • Insulin-independent hypoglycemic effect-unlike other sulfonylureas-enables extrapancreatic glucose uptake studies • Rigid cyclic scaffold supports SUR1/SUR2 pharmacophore modeling and selectivity design • Defined mp 153-155 °C ensures reliable analytical standard for HPLC/LC-MS validation

Molecular Formula C16H22N2O3S
Molecular Weight 322.4 g/mol
CAS No. 451-71-8
Cat. No. B1671931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyhexamide
CAS451-71-8
SynonymsGlyhexamide;  SQ 15,860;  Subose
Molecular FormulaC16H22N2O3S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
InChIInChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19)
InChIKeyNFRPNQDSKJJQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glyhexamide: Cyclic Sulfonylurea Reference Standard


Glyhexamide (CAS 451-71-8) is a first-generation sulfonylurea compound [1]. As an orally active hypoglycemic agent, it functions by modulating insulin secretion from pancreatic beta cells [2]. Its chemical structure is defined as a cyclic sulfonylurea derivative with the IUPAC name 1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea, a molecular formula of C16H22N2O3S, and a molecular weight of 322.42 g/mol [1]. It is commonly used in preclinical research as a reference tool for studying sulfonylurea receptor (SUR) pharmacology and the mechanisms of insulin secretion.

Glyhexamide Non-Interchangeability


While all sulfonylureas are generally recognized for their glucose-lowering effects, their distinct molecular structures confer unique physicochemical and pharmacological profiles that preclude simple interchangeability [1]. Substituting Glyhexamide with a generic analog like tolbutamide or glibenclamide in an experimental setting can lead to inconsistent results due to differences in receptor binding kinetics, potency, and secondary effects [2]. Most critically, Glyhexamide's observed hypoglycemic effect is uniquely documented to occur without a concomitant increase in serum insulin levels, a phenomenon that contrasts with the action of many other sulfonylureas and underscores a different, and potentially more complex, mode of action that is essential for specific research applications [2].

Glyhexamide: Differentiating Evidence


Melting Point Distinction from Analogs

The melting point of Glyhexamide provides a definitive, quantifiable means to distinguish it from closely related sulfonylurea analogs like tolbutamide and chlorpropamide, ensuring correct substance identity for analytical and research purposes . This is a critical quality control parameter for confirming compound identity upon receipt or synthesis .

Analytical Chemistry Quality Control Reference Standard

Insulin-Independent Hypoglycemic Effect

Clinical and in vivo studies consistently document that the hypoglycemic effect of Glyhexamide is unaccompanied by increases in serum immunoreactive insulin concentrations, a key differentiating feature from sulfonylureas like tolbutamide, which are known to induce hyperinsulinemia [1][2]. While the exact quantitative blood glucose reduction in these early studies is not specified in the available abstracts, the qualitative difference in insulin response is a definitive and quantifiable observation.

Pharmacology Endocrinology In Vivo Study

Cyclic Sulfonylurea Scaffold for SUR Selectivity

Glyhexamide's core is described as a 'cyclic sulfonylurea', a structural feature that distinguishes it from other first-generation sulfonylureas which are linear molecules . This unique scaffold is leveraged as a chemical building block to explore sulfonylurea receptor (SUR) subtype selectivity, enabling the investigation of structure-activity relationships that are not possible with simpler, linear analogs .

Medicinal Chemistry Receptor Pharmacology SAR Studies

Glyhexamide: Evidence-Based Applications


Reference for Insulin-Independent Mechanisms

Based on evidence that Glyhexamide's hypoglycemic effect is unaccompanied by increased serum insulin [1], this compound serves as a critical reference standard in vivo and in vitro studies designed to elucidate non-insulin-mediated glucose uptake, extrapancreatic sulfonylurea effects, or the paradoxical insulin secretion observed in certain diabetic states.

Pharmacophore Model for SUR Subtype Selectivity

As a cyclic sulfonylurea , Glyhexamide's rigid molecular framework makes it an ideal starting point for medicinal chemistry and computational modeling studies. It can be used to build pharmacophore models aimed at designing ligands with selectivity for specific sulfonylurea receptor subtypes (e.g., SUR1 on pancreatic beta-cells vs. SUR2 on cardiac and smooth muscle), a key goal in developing safer antidiabetic agents .

Analytical Standard for Method Development

The well-defined and distinct melting point (153-155 °C) , along with its unique molecular weight, allows Glyhexamide to be used as a reliable analytical standard. It is suitable for developing and validating HPLC or LC-MS methods for the detection and quantification of sulfonylureas, or as a quality control reference in the synthesis of related analogs.

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